Potency vs. Ketoconazole: Superior CYP17A1 Inhibition by 10- to 30-Fold
Abiraterone demonstrates a 10- to 30-fold greater inhibitory potency for CYP17A1 compared to ketoconazole, an older, non-selective antifungal repurposed for prostate cancer [1]. In a direct enzyme inhibition study using human CYP17A1 in yeast microsomes, the Ki for abiraterone was determined to be 27 nM, whereas ketoconazole required a much higher inhibitor concentration (1000 nM) to achieve a Ki of 98 nM [2]. This translates to a significantly lower effective concentration for abiraterone in a cellular context; for instance, inhibitory concentrations for 17α-hydroxylase and 17,20-lyase are reported as 4 nM and 2.9 nM for abiraterone, compared to 65 nM and 26 nM for ketoconazole, respectively [1].
| Evidence Dimension | CYP17A1 Inhibition (Ki) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Ketoconazole: 98 nM |
| Quantified Difference | 3.6-fold lower Ki (higher potency) for abiraterone |
| Conditions | Human CYP17A1 expressed in yeast microsomes, incubated with 0.4–40 µM progesterone and 5-80 nM inhibitors. |
Why This Matters
Higher potency enables lower clinical doses, reduces drug-drug interaction risks from non-specific CYP inhibition, and directly correlates with improved clinical efficacy.
- [1] ChemicalBook. Abiraterone acetate: mechanism of action and pharmacological properties. 2025. View Source
- [2] Figure 3. Lineweaver-Burke plots of human CYP17A1 17-hydroxylase activity. PMC4272579. View Source
